
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Overview
Description
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C14H12ClFN2O3 and its molecular weight is 310.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and pharmacological research .
Mode of Action
Based on its structural similarity to other fluoroquinolones, it may interact with bacterial dna gyrase, inhibiting dna replication and transcription .
Biochemical Pathways
The compound may affect the DNA replication pathway in bacteria, leading to cell death. The downstream effects of this interaction can include the inhibition of bacterial growth and proliferation .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the compound’s action is likely to be bactericidal, leading to the death of bacterial cells. This can result in the resolution of bacterial infections .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy .
Biochemical Analysis
Biochemical Properties
It is known that it is a chlorinated aromatic carboxylic acid derivative . It has acidic properties and can react with bases to form corresponding salts . Under acidic conditions, it may undergo esterification reactions to form ester compounds .
Molecular Mechanism
It is known that it is an intermediate in the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
Temporal Effects in Laboratory Settings
Biological Activity
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS Number: 96568-07-9) is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an antibacterial agent. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.
This compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C14H12ClFN2O3 |
Molecular Weight | 282.65 g/mol |
Melting Point | 224 °C |
Appearance | Off-white crystalline powder |
Purity | >98% |
The biological activity of this compound primarily stems from its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This mechanism is similar to that of other fluoroquinolones, making it effective against a broad spectrum of Gram-positive and Gram-negative bacteria.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties. In vitro studies have shown:
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Minimum Inhibitory Concentration (MIC) : The MIC values against various bacterial strains indicate potent antibacterial activity. For instance:
Bacterial Strain MIC (µg/mL) Escherichia coli 0.5 Staphylococcus aureus 0.25 Pseudomonas aeruginosa 1.0
These results suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections.
Case Studies and Research Findings
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Study on Antibacterial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various derivatives of naphthyridine compounds, including Ethyl 7-chloro-1-cyclopropyl-6-fluoro derivatives. The results indicated that modifications at the cyclopropyl position significantly enhanced antibacterial activity compared to non-fluorinated analogs . -
Metal Complexation :
Another research highlighted the compound's ability to form metal complexes that exhibited enhanced biological activity. The formation of drug-metal complexes was shown to improve the pharmacological profile of the compound, suggesting potential applications in drug formulation . -
Molecular Docking Studies :
Molecular docking studies have been conducted to understand the binding affinity of Ethyl 7-chloro-1-cyclopropyl-6-fluoro derivatives to bacterial enzymes. These studies revealed strong interactions with DNA gyrase and indicated that structural modifications could further optimize efficacy .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate as an anticancer agent. Research indicates that this compound exhibits significant activity against ovarian cancer by modulating the microRNA processing machinery. The mechanism involves altering the expression of specific microRNAs that are crucial for tumor growth and metastasis .
Antibacterial Properties
The compound is also being investigated for its antibacterial properties. As a derivative of quinolone, it shares structural similarities with known antibacterial agents like ciprofloxacin. Studies suggest that it may inhibit bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death . The efficacy against various strains of bacteria makes it a candidate for further development in treating bacterial infections.
Synthesis and Derivatives
The synthesis of this compound has been documented through various methods involving cyclization reactions and the use of specific reagents such as triethyl orthoformate and acetic anhydride . The ability to modify its structure allows for the creation of derivatives that may enhance its biological activity or reduce side effects.
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship (SAR) of this compound has revealed that modifications at specific positions can significantly affect its biological activity. For instance, variations in halogen substitution or alterations to the cyclopropyl group can enhance potency against cancer cells or improve antibacterial efficacy .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics. High gastrointestinal absorption suggests potential for oral administration. However, detailed toxicological assessments are necessary to evaluate safety profiles before clinical application .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers tested the compound against ovarian cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation with IC50 values indicating effective concentrations for therapeutic use .
Case Study 2: Antimicrobial Testing
A comparative study evaluated the antimicrobial activity of ethyl 7-chloro derivatives against multiple bacterial strains including E. coli and Staphylococcus aureus. The results demonstrated superior efficacy compared to traditional antibiotics, suggesting a promising avenue for development as a new antimicrobial agent .
Q & A
Basic Questions
Q. What are the primary synthetic routes for Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate?
The compound is synthesized via:
- Gould-Jacobs reaction : Microwave-assisted cyclization of 3-chloro-4-fluoroaniline derivatives using aluminum catalysts .
- Multi-step nucleophilic substitution : Reacting 4,6-dichloro-3-ethoxycarbonylacetyl-5-fluoropyridine with triethyl ortho-formate and cyclopropylamine, followed by ester hydrolysis (60% yield) .
Q. How is this compound characterized structurally?
Key techniques include:
- Spectroscopy : IR, NMR (¹H/¹³C), and mass spectrometry for functional group analysis .
- Crystallography : SHELX programs (e.g., SHELXL) resolve intermolecular interactions (C–H⋯O, C–H⋯Cl) and packing arrangements .
Q. What is its role in antibiotic development?
It serves as an intermediate for fluoroquinolones (e.g., prulifloxacin). Functionalization at C7 with triazole or piperazine groups via nucleophilic substitution yields active agents .
Advanced Research Questions
Q. How does regioselectivity impact the synthesis of derivatives?
Regioselective methylation at C5 requires masking the C2,3 double bond via reduction. Subsequent selenation/oxidation regenerates the bond, ensuring proper functionalization (e.g., 5-methyl derivative synthesis) .
Q. What structural modifications enhance antibacterial efficacy?
- C7 substituents : Piperazinyl or 3-aminopyrrolidine groups improve Gram-positive activity. LB20304 (C7: 3-aminopyrrolidine) shows MICs of 0.008 µg/mL against S. aureus and 4 µg/mL against MRSA .
- C5 substituents : Methyl groups enhance activity with cyclopropyl at N1, while trifluoromethyl reduces potency .
Q. How are crystallographic challenges addressed during refinement?
High-resolution data or twinning issues are managed using:
- SHELXL : For anisotropic displacement parameters and disorder modeling .
- WinGX suite : Integrates SHELXS/SHELXD for phase determination and ORTEP-3 for visualization .
Q. What computational methods guide derivative design?
- QSAR models : Optimize substituent placement (e.g., C7 aminopyrrolidine in LB20304) for DNA gyrase inhibition .
- Molecular docking : Predict binding affinity with target enzymes (e.g., E. coli gyrase) .
Q. How are ester derivatives synthesized and utilized?
Properties
IUPAC Name |
ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O3/c1-2-21-14(20)9-6-18(7-3-4-7)13-8(11(9)19)5-10(16)12(15)17-13/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCZOVMOKFTUAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)Cl)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471143 | |
Record name | Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96568-07-9 | |
Record name | Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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